molecular formula C15H7F6N3OS B2758824 2-({2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile CAS No. 400079-37-0

2-({2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile

Cat. No. B2758824
CAS RN: 400079-37-0
M. Wt: 391.29
InChI Key: PVRNNAQKLHIRTI-UHFFFAOYSA-N
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Description

The compound “2-({2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile” is a chemical with the molecular formula C15H7F6N3OS . It has a molecular weight of 391.2909992 .

Scientific Research Applications

Structural Insights and Potential Inhibitory Activities

Research has delved into the structural characterization of dihydropyrimidine-5-carbonitrile derivatives, including compounds with similar structural frameworks to the given compound. These studies have revealed their potential as dihydrofolate reductase (DHFR) inhibitors, an enzyme target in cancer therapy. The detailed structural analysis, including X-ray diffraction, has provided insights into their crystalline forms and conformation, which are crucial for understanding their inhibitory activities against human DHFR enzyme (Al-Wahaibi et al., 2021).

Spectroscopic Investigations and Theoretical Studies

Spectroscopic techniques like FT-IR and FT-Raman have been employed to analyze similar pyrimidinecarbonitrile derivatives. These studies encompass equilibrium geometry, vibrational wave numbers, and theoretical calculations to predict the molecule's stability, charge delocalization, and nonlinear optical behavior. Such detailed spectroscopic investigation aids in understanding the electronic properties and potential applications of these compounds in chemotherapeutic contexts (Alzoman et al., 2015).

Crystal Structure and Biological Activities

Another facet of research on related compounds includes their synthesis, crystal structure determination, and exploration of biological activities. These studies provide a foundation for assessing the potential therapeutic uses of these compounds, particularly in the context of antimicrobial and anticancer activities. The crystallographic analysis helps elucidate the molecular conformation which is pivotal for the biological efficacy of these molecules (Mo et al., 2007).

Synthesis and Derivative Analysis

Research has also focused on synthesizing new derivatives of dihydropyrimidinecarbonitriles, investigating their cytotoxic activities against various cancer cell lines. These studies contribute to the development of novel chemotherapeutic agents by understanding the structure-activity relationships (SAR) of these compounds. The synthesis approach and subsequent biological evaluation underscore the potential of these compounds as a basis for developing new cancer therapies (Stolarczyk et al., 2018).

properties

IUPAC Name

2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanyl-4-(trifluoromethyl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F6N3OS/c16-14(17,18)10-3-1-8(2-4-10)11(25)7-26-13-23-6-9(5-22)12(24-13)15(19,20)21/h1-4,6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRNNAQKLHIRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=C(C(=N2)C(F)(F)F)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile

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